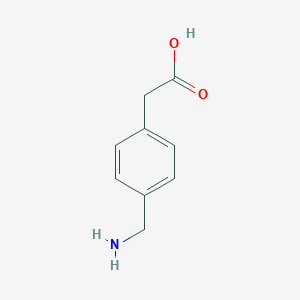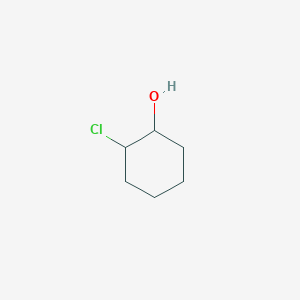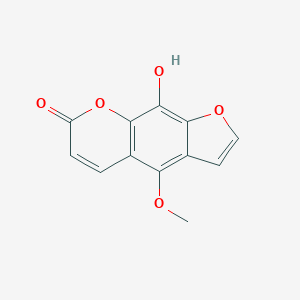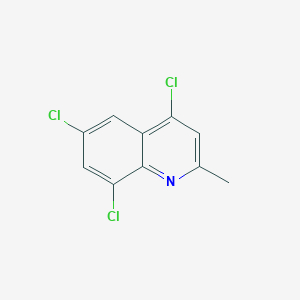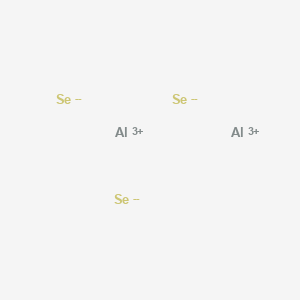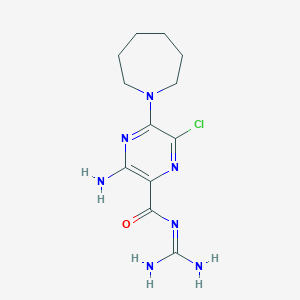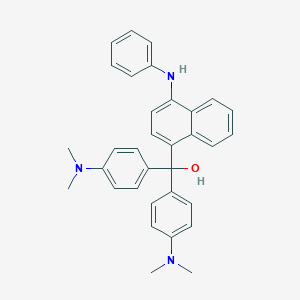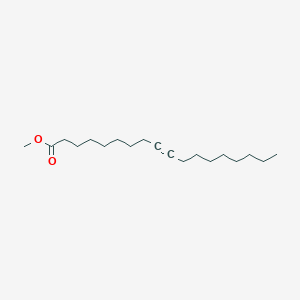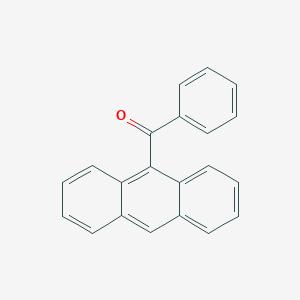
9-Benzoylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzoylanthracene is a polycyclic aromatic hydrocarbon (PAH) that has been extensively studied due to its unique properties and potential applications in various fields. It is a highly fluorescent compound that has been used as a probe molecule in various biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of 9-Benzoylanthracene is not well understood. However, it is believed to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. The fluorescence properties of 9-Benzoylanthracene are believed to arise from the excited state intramolecular proton transfer (ESIPT) process.
Biochemical And Physiological Effects
9-Benzoylanthracene has been shown to have a variety of biochemical and physiological effects. It has been shown to bind to proteins and DNA, alter the structure and function of lipid bilayers, and induce oxidative stress. Additionally, it has been shown to have anti-cancer properties and may be useful in the development of new cancer therapies.
Advantages And Limitations For Lab Experiments
One of the main advantages of 9-Benzoylanthracene is its high fluorescence intensity and quantum yield. This makes it an excellent probe molecule for fluorescence-based experiments. Additionally, it is relatively easy to synthesize and has a long shelf life. However, one of the main limitations of 9-Benzoylanthracene is its low solubility in water, which can limit its use in aqueous environments.
Future Directions
There are several future directions for the study of 9-Benzoylanthracene. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for 9-Benzoylanthracene in areas such as drug delivery, imaging, and sensing. Additionally, more research is needed to fully understand the mechanism of action of 9-Benzoylanthracene and its potential effects on human health.
Synthesis Methods
The synthesis of 9-Benzoylanthracene can be achieved via several methods, including the Friedel-Crafts reaction, Suzuki coupling, and Sonogashira coupling. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Suzuki coupling method involves the reaction of 9-bromoanthracene with phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of 9-iodoanthracene with phenylacetylene in the presence of a palladium catalyst.
Scientific Research Applications
9-Benzoylanthracene has been widely used as a probe molecule in various biochemical and physiological studies. It has been used to study the binding properties of proteins, DNA, and other biomolecules. It has also been used to study the transport properties of membranes and the dynamics of lipid bilayers. Additionally, 9-Benzoylanthracene has been used as a fluorescent probe for the detection of reactive oxygen species and other free radicals.
properties
CAS RN |
1564-53-0 |
|---|---|
Product Name |
9-Benzoylanthracene |
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
anthracen-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O/c22-21(15-8-2-1-3-9-15)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-14H |
InChI Key |
YBIBFEHHOULQKH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Other CAS RN |
1564-53-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



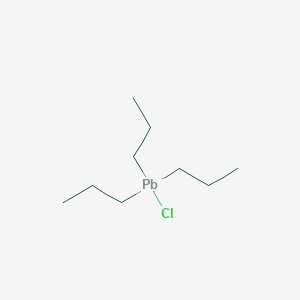
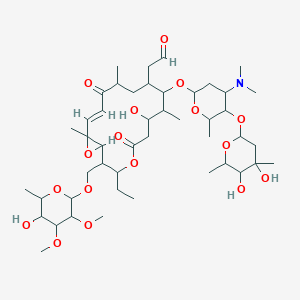

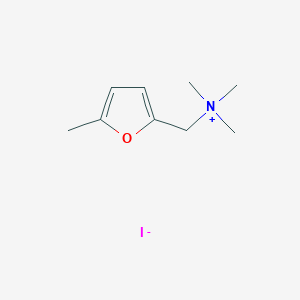
![Methyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B73128.png)
